molecular formula C10H10N2O2 B13902397 5-Phenylpiperazine-2,3-dione

5-Phenylpiperazine-2,3-dione

Cat. No.: B13902397
M. Wt: 190.20 g/mol
InChI Key: WAMUVRLUMBHKFO-UHFFFAOYSA-N
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Description

5-Phenylpiperazine-2,3-dione is a heterocyclic compound that features a piperazine ring with a phenyl group attached to the fifth position and two carbonyl groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine-2,3-dione core .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes such as the Ugi reaction, which allows for the efficient and high-yield synthesis of the compound. The use of green catalysts like trimethylsilyl trifluoromethane sulfonate (TMSOTf) can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpiperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-Phenylpiperazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine-2,5-dione: Another piperazine derivative with similar structural features but different substitution patterns.

    Phenylpiperazine: Lacks the carbonyl groups present in 5-Phenylpiperazine-2,3-dione.

    N-Phenylpiperazine: Similar structure but with the phenyl group attached to the nitrogen atom instead of the carbon atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-phenylpiperazine-2,3-dione

InChI

InChI=1S/C10H10N2O2/c13-9-10(14)12-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)(H,12,14)

InChI Key

WAMUVRLUMBHKFO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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